3-iodo-5-nitro-N-(1-phenylethyl)benzamide
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Overview
Description
3-iodo-5-nitro-N-(1-phenylethyl)benzamide: is an organic compound with the molecular formula C15H13IN2O3 and a molecular weight of 396.17979 . This compound is characterized by the presence of nitro, iodo, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-nitro-N-(1-phenylethyl)benzamide typically involves the nitration and iodination of a benzamide precursorThe specific steps and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for precise control of reaction parameters is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-iodo-5-nitro-N-(1-phenylethyl)benzamide can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed:
Reduction: Formation of 3-amino-5-iodo-N-(1-phenylethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-iodo-5-nitro-N-(1-phenylethyl)benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: This compound has shown potential in inhibiting the replication of certain viruses, including the Hepatitis C virus. It is also used in the study of enzyme inhibition and as a probe in biochemical assays .
Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the production of various active ingredients .
Mechanism of Action
The mechanism by which 3-iodo-5-nitro-N-(1-phenylethyl)benzamide exerts its effects involves the interaction with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes. The nitro and iodo groups play crucial roles in binding to the active sites of these enzymes, thereby blocking their function and preventing the virus from replicating .
Comparison with Similar Compounds
- 3,5-dinitro-N-(1-phenylethyl)benzamide
- 3-nitro-5-chloro-N-(1-phenylethyl)benzamide
- 3-nitro-5-bromo-N-(1-phenylethyl)benzamide
Comparison: Compared to its analogs, 3-iodo-5-nitro-N-(1-phenylethyl)benzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and biological activity. The iodo group is larger and more polarizable than chlorine or bromine, leading to different interaction patterns with biological targets and reagents .
Properties
Molecular Formula |
C15H13IN2O3 |
---|---|
Molecular Weight |
396.18g/mol |
IUPAC Name |
3-iodo-5-nitro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13IN2O3/c1-10(11-5-3-2-4-6-11)17-15(19)12-7-13(16)9-14(8-12)18(20)21/h2-10H,1H3,(H,17,19) |
InChI Key |
MJKOLGBEMYKTIL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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